1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile

Catalog No.
S3326120
CAS No.
54802-32-3
M.F
C15H19NO2
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile

CAS Number

54802-32-3

Product Name

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C15H19NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

IHFYMHWPMTZZPJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is an organic compound characterized by the molecular formula C15H19NO2C_{15}H_{19}NO_2. It features a cyclohexane ring substituted at the 1-position with a nitrile group and a 3,4-dimethoxyphenyl group. This compound is notable for its structural complexity, which includes both aromatic and aliphatic components, contributing to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or through hydrogenation with a palladium catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group. Halogenating agents like bromine or chlorine are often used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

The biological activity of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile has been explored in various studies. Its structure suggests potential interactions with biological targets due to the presence of the nitrile group, which can engage in hydrogen bonding. The methoxy groups on the aromatic ring enhance solubility and may increase binding affinity to certain receptors or enzymes. This compound has been investigated for its pharmacological properties, including potential therapeutic applications in medicinal chemistry .

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile typically involves:

  • Starting Materials: The reaction usually begins with 3,4-dimethoxyphenylacetonitrile and cyclohexanone.
  • Reagents: Sodium hydride is commonly used as a base in an anhydrous solvent like tetrahydrofuran.
  • Reaction Conditions: The reaction is conducted at elevated temperatures (50-60°C) and may require refluxing for several hours to ensure complete conversion.

Industrial production methods are less documented but would likely scale up laboratory procedures while optimizing conditions for yield and efficiency.

This compound has diverse applications across several fields:

  • Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for pharmacological properties that may lead to therapeutic applications.
  • Industry: Employed in developing materials with specific chemical properties .

Studies on the interaction of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile with various biomolecules have shown its potential to influence enzyme activity and receptor binding. The nitrile functional group allows for specific interactions that can modulate biological pathways, making it a candidate for further research in drug development.

Several compounds share structural similarities with 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)propan-1-onePropanone instead of cyclohexaneDifferent carbon skeleton affects reactivity
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acidCarboxylic acid functional groupPotentially different biological activity
1-(3,4-Dimethoxyphenyl)cyclohexane-1-methanolAlcohol functional groupAlters solubility and interaction profile

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile lies in its nitrile group, which imparts distinct chemical reactivity compared to its analogs. Additionally, the methoxy groups enhance solubility and interaction with biological targets, making it particularly valuable for research and development purposes.

XLogP3

3.5

Dates

Modify: 2023-08-19

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